N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine
Overview
Description
N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a chlorine atom, an ethylphenoxy group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 4-ethylphenol.
Formation of Intermediate: 4-ethylphenol is reacted with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion, which then undergoes a nucleophilic substitution reaction with 2-chlorobenzyl chloride to form the intermediate 2-(4-ethylphenoxy)-1-chlorobenzene.
Amination: The intermediate is then reacted with ethanamine under suitable conditions (e.g., in the presence of a catalyst like palladium on carbon) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a secondary or tertiary amine.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity, including potential pharmacological effects.
Medicine: Research could explore its use as a drug candidate or a precursor for pharmaceuticals.
Industry: It may find applications in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and physiological responses. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzyl)-2-(4-methylphenoxy)-1-ethanamine: Similar structure but with a methyl group instead of an ethyl group.
N-(2-Chlorobenzyl)-2-(4-isopropylphenoxy)-1-ethanamine: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group might confer different steric and electronic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-ethylphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-2-14-7-9-16(10-8-14)20-12-11-19-13-15-5-3-4-6-17(15)18/h3-10,19H,2,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOHBDSMNXHDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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